- Synthesis and evaluation of fatty acid amides on the N-oleoylethanolamide-like activation of peroxisome proliferator activated receptor αChemical & Pharmaceutical Bulletin, 2015, 63(4), 278-285,
Cas no 94421-68-8 (Anandamide)

Anandamide structure
Nombre del producto:Anandamide
Número CAS:94421-68-8
MF:C22H37NO2
Megavatios:347.534686803818
MDL:MFCD00153766
CID:805785
PubChem ID:24890438
Anandamide Propiedades químicas y físicas
Nombre e identificación
-
- 5,8,11,14-Eicosatetraenamide,N-(2-hydroxyethyl)-, (5Z,8Z,11Z,14Z)-
- (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
- Anandamide
- Anandamide (in Tocrisolve™ 100)
- Arachidonoyl Ethanolamide Lipid Maps MS Standard
- 5,8,11,14-Eicosatetraenoylethanolamide
- arachidonic acid ethanolamide
- Arachidonoyl-EA
- arachidonylethanolamide
- N-arachidonoyl ethanolamine
- N-Arachidonoyl-2-hydroxyethylamide
- N-arachidonoylethanolamide
- AEA
- Anandamide (20:4, n-6)
- (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide
- Arachidonoyl ethanolamide
- (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide (ACI)
- 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (all-Z)- (ZCI)
- N-(2-Hydroxyethyl)arachidonamide
- N-(2-Hydroxyethyl)arachidonylamide
- N-Arachidonoylethanolamine
- N-Arachidonylethanolamide
- N-Arachidonylethanolamine
- SMP2_000328
- Arachidonic acid N-(hydroxyethyl)amide
- HMS1989M15
- N-(2-Hydroxyethyl)anachidonamide
- N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide (all-Z)-
- L000111
- IDI1_034003
- HMS3649B09
- (all-Z)-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide
- N-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-ethanolamine
- Arachidonyl ethanolamide
- NCGC00161195-04
- Anandamide (in Tocrisolvetrade mark 100)
- DTXSID301017453
- 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (all-Z)-
- E7Y
- CHEMBL15848
- N-arachidonoylaminoethan-2-ol
- BRD-K42352790-001-03-8
- Q410228
- HMS3402M15
- CCG-208077
- Arachidonoylethanolamide (AEA)
- NAE(20:4)
- NCGC00161195-05
- NCGC00161195-06
- arachidonoylethanolamide
- SR-01000946635-1
- Anandamide (1mg/ml in Acetonitrile)
- UR5G69TJKH
- MFCD00153766
- ANANDAMIDE [MI]
- BSPBio_001533
- SR-01000946635
- BA166586
- [14C]Anandamide
- (5Z,8Z,11Z,14Z)- N-(2-Hydroxyethyl)- 5,8,11,14-eicosatetraenamide
- UNII-UR5G69TJKH
- 94421-68-8
- NCGC00161195-07
- Anandamide (20.4, n-6)
- HMS1791M15
- HMS1361M15
- AnNH
- CHEBI:2700
- N-(2-hydroxyethyl)-5,8,11,14-Eicosatetraenamide (all-Z)
- LMFA08040001
- [3H]Anandamide
- 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (5Z,8Z,11Z,14Z)-
- GTPL2364
- N-(5Z,8Z,11Z,14Z-icosatetraenoyl)-ethanolamide
- SCHEMBL43143
- 924894-98-4
- AEA-D8
- N-(2-Hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide
- BDBM22988
- Anandamide(20:4, n-6)
- AKOS015951333
- BML2-B09
- NCGC00161195-03
- DB-223209
- G90966
- BRD-K42352790-001-05-3
- GLXC-10273
- A3448
-
- MDL: MFCD00153766
- Renchi: 1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
- Clave inchi: LGEQQWMQCRIYKG-DOFZRALJSA-N
- Sonrisas: C(CC(=O)NCCO)C/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Atributos calculados
- Calidad precisa: 347.28200
- Masa isotópica única: 347.282429
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 25
- Cuenta de enlace giratorio: 17
- Complejidad: 408
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 4
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 2
- Superficie del Polo topológico: 49.3
- Carga superficial: 0
- Xlogp3: 5.4
Propiedades experimentales
- Color / forma: Light yellow oily liquid
- Denso: 0.92 g/mL at 25 °C(lit.)
- Punto de ebullición: 522.3 ºCat 760 mmHg
- Punto de inflamación: 14 °C
- índice de refracción: 1.503
- Disolución: ethanol: soluble
- PSA: 49.33000
- Logp: 5.63150
- Disolución: Soluble in ethanol
- Presión de vapor: 0.0±3.1 mmHg at 25°C
Anandamide Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:UN 1170 3
- Wgk Alemania:3
- Código de categoría de peligro: 11
- Instrucciones de Seguridad: S24/25; S16; S7
- Rtecs:JX3842500
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Pure form -20°C 3 years In solvent -80°C 6 months -20°C 1 month
- Términos de riesgo:R11
Anandamide Datos Aduaneros
- Código HS:2924199090
- Datos Aduaneros:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Anandamide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14046-5 mg |
Anandamide |
94421-68-8 | 98.76% | 5mg |
¥687.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14046-2 mg |
Anandamide |
94421-68-8 | 98.76% | 2mg |
¥479.00 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 188394-10MG |
Anandamide, 97% |
94421-68-8 | 97% | 10MG |
¥ 1119 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54920-10mg |
Anandamide |
94421-68-8 | 98% | 10mg |
¥1303.00 | 2023-09-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-396321C-1 g |
Anandamide, |
94421-68-8 | 1g |
¥56,408.00 | 2023-07-11 | ||
MedChemExpress | HY-10863-25mg |
Anandamide |
94421-68-8 | ≥98.0% | 25mg |
¥3000 | 2024-04-15 | |
Fluorochem | M05752-5mg |
Anandamide (5mg/ml in Ethanol) |
94421-68-8 | >98% | 5mg |
£64.00 | 2022-02-28 | |
TargetMol Chemicals | T14046-25 mg |
Anandamide |
94421-68-8 | 98.76% | 25mg |
¥ 2,657 | 2023-07-11 | |
TargetMol Chemicals | T14046-50 mg |
Anandamide |
94421-68-8 | 98.76% | 50mg |
¥ 3,985 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-396321-5mg |
Anandamide, |
94421-68-8 | 5mg |
¥511.00 | 2023-09-05 |
Anandamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 0 °C; 1 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 30 min, rt
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
1.4 Reagents: Hydrochloric acid ; pH 2, rt
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
1.4 Reagents: Hydrochloric acid ; pH 2, rt
Referencia
- A Convenient Protocol for the Synthesis of Fatty Acid AmidesSynlett, 2019, 30(2), 213-217,
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Lipase CaLB (Candida antarctica) Solvents: Ethanol ; 5 h, 25 °C
1.2 Solvents: Water ; 6 h, 35 °C
1.2 Solvents: Water ; 6 h, 35 °C
Referencia
- Two-step method for preparing cannabinoid with high content and application thereof in the field of oil processing, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Triethylamine , Butyl chloroformate Solvents: Acetonitrile , Tetrahydrofuran
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Referencia
- Synthesis of micelle-forming phosphoethanolamides of unsaturated fatty acidsDoklady Natsional'noi Akademii Nauk Belarusi, 2001, 45(2), 63-66,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Triethylamine , Butyl chloroformate Solvents: Acetonitrile ; 30 min, -15 °C
1.2 Solvents: Methanol ; 15 min, -15 °C; -15 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Methanol ; 15 min, -15 °C; -15 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Composition for the treatment of immune deficiencies and methods for its preparation and use, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt
1.2 rt; 2 h, rt
1.2 rt; 2 h, rt
Referencia
- Synthesis, In Vitro and In Vivo Evaluation, and Radiolabeling of Aryl Anandamide Analogues as Candidate Radioligands for In Vivo Imaging of Fatty Acid Amide Hydrolase in the BrainJournal of Medicinal Chemistry, 2009, 52(15), 4613-4622,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt; rt → reflux; 1 h
Referencia
- Organic compounds with flavor-modifying properties, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triethylamine , Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 25 °C; 24 h, 25 °C
Referencia
- Involvement of reactive oxygen species in the oleoylethanolamide effects and its pyrazonilic analogue in melanoma cellsMedicinal Chemistry Research, 2017, 26(11), 2727-2736,
Métodos de producción 9
Condiciones de reacción
1.1 5 °C; 18 °C; rt → 55 °C; 55 °C; 55 °C → rt; rt
Referencia
- Method of producing ethanolamides of polyunsaturated fatty acids, Russian Federation, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: 2-Mercaptoethanol Solvents: Isopropanol ; 150 min, 25 °C
1.2 Solvents: Isopropanol ; 150 min, 25 °C
1.3 Catalysts: Potassium cyanide Solvents: Methanol ; overnight, 50 °C
1.2 Solvents: Isopropanol ; 150 min, 25 °C
1.3 Catalysts: Potassium cyanide Solvents: Methanol ; overnight, 50 °C
Referencia
- Synthesis of all-trans anandamide: A substrate for fatty acid amide hydrolase with dual effects on rabbit platelet activationBioorganic & Medicinal Chemistry, 2008, 16(18), 8359-8365,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt
1.2 rt; 3 h, rt
1.2 rt; 3 h, rt
Referencia
- Radiosynthesis, in vitro and in vivo evaluation of 123I-labeled anandamide analogues for mapping brain FAAHBioorganic & Medicinal Chemistry, 2009, 17(1), 49-56,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Ethylenediamine , Nickel acetate , Hydrogen , Sodium borohydride Solvents: Ethanol ; 3 - 4 h, rt
Referencia
- Solid-Phase Synthesis of Anandamide AnaloguesOrganic Letters, 2004, 6(10), 1673-1675,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine , 1-Hydroxybenzotriazole Solvents: Dichloromethane ; rt; 30 min, rt → 0 °C
1.2 Reagents: Hydrochloric acid , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ; 0 °C; 3 h, 0 °C → rt
1.3 16 h, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Hydrochloric acid , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ; 0 °C; 3 h, 0 °C → rt
1.3 16 h, rt
1.4 Reagents: Water ; rt
Referencia
- Preparation of anandamide and 2-arachidonyl glycerol compounds, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 24 h, 80 °C
Referencia
- Effects of fatty acid-ethanol amine ( FA-EA ) derivatives on lipid accumulation and inflammationLipids, 2023, 58(3), 117-127,
Métodos de producción 15
Condiciones de reacción
1.1 Solvents: Ethyl acetate ; 0.5 h, 32 °C
Referencia
- Preparation and purification of arachidonylethanolamide, China, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; 0 °C → rt; 2 - 8 h, rt
Referencia
- Quantitative Method for the Profiling of the Endocannabinoid Metabolome by LC-Atmospheric Pressure Chemical Ionization-MSAnalytical Chemistry (Washington, 2007, 79(15), 5582-5593,
Métodos de producción 17
Condiciones de reacción
1.1 Catalysts: Lipase CaLB (Candida antarctica) Solvents: Diisopropyl ether , Hexane ; rt; rt → 45 °C; 2 h, 45 °C
Referencia
- Enzymatic synthesis of N-acylethanolamines: direct method for the aminolysis of estersTetrahedron Letters, 2012, 53(43), 5753-5755,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Triethylamine , Butyl chloroformate Solvents: Acetonitrile ; 30 min, -15 °C
1.2 Solvents: Methanol ; 15 min, -15 °C; -15 °C → rt; 2 h, rt
1.2 Solvents: Methanol ; 15 min, -15 °C; -15 °C → rt; 2 h, rt
Referencia
- Preparation of amides of polyunsaturated fatty acids having aminoethanol and amino acids for use as pharmaceuticals, United States, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine , N-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino(morpholino)uronium he… Solvents: Acetonitrile , Dichloromethane ; 10 min, rt
1.2 Solvents: Acetonitrile ; 3 - 6 h, rt
1.2 Solvents: Acetonitrile ; 3 - 6 h, rt
Referencia
- Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling moleculesChemistry and Physics of Lipids, 2012, 165(7), 705-711,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Ethanol Catalysts: Lipase CaLB (Candida antarctica) Solvents: Hexane ; 55 °C
1.2 55 °C
1.2 55 °C
Referencia
- Improved Enzymatic Procedure for the Synthesis of Anandamide and N-Fatty Acylalkanolamine Analogues: A Combination Strategy to Antitumor ActivityEuropean Journal of Organic Chemistry, 2016, 2016(3), 518-528,
Anandamide Raw materials
- ARACHIDONOYL CHLORIDE
- Ethyl Arachidonate
- Virodhamine
- Arachidonic Acid Methyl Ester
- 5,8,11,14-Eicosatetraynamide, N-(2-hydroxyethyl)-
- Arachidonic acid
Anandamide Preparation Products
Anandamide Literatura relevante
-
Lucia De Luca,Rosalia Ferracane,Nancy Calderón Ramírez,Paola Vitaglione Food Funct. 2020 11 3382
-
Raphael Mechoulam,Shimon Ben-Shabat Nat. Prod. Rep. 1999 16 131
-
Stuart J. Conway Chem. Soc. Rev. 2008 37 1530
-
W. J. Xu,L. M. Chen,Z. Y. Wei,P. Q. Wang,J. Liu,J. J. Dong,Z. X. Jia,J. Yang,Z. C. Ma,R. B. Su,H. B. Xiao,A. Liu RSC Adv. 2018 8 3760
-
M. Angels Estiarte,Russell J. Johnson,Carl J. Kaub,Sumithra Gowlugari,Donogh J. R. O'Mahony,Margaret T. Nguyen,Daniel E. Emerling,Michael G. Kelly,John Kincaid,Fabien Vincent,Matthew A. J. Duncton Med. Chem. Commun. 2012 3 611
Related Articles
-
Introducción: El Papel de las Tirosina Quinasas en la Oncología Las tirosina quinasas (TKs) represen……Jun 19, 2025
-
La búsqueda de nuevas entidades químicas con potencial terapéutico representa un pilar fundamental e……Jun 19, 2025
-
Introducción a los Sistemas de Liberación Controlada de Fármacos Los sistemas de liberación controla……Jun 19, 2025
-
Desarrollo de inhibidores de quinasa dirigidos: Avances recientes en la biomedicina química Introduc……Jun 19, 2025
-
Inhibidores de la quinasa dependiente de ciclina: Avances en el diseño de fármacos para el cáncer La……Jun 19, 2025
94421-68-8 (Anandamide) Productos relacionados
- 68171-52-8(N-Linoleoylethanolamine)
- 111-58-0(Oleoylethanolamide)
- 150314-34-4((8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide)
- 20545-92-0(10-Undecenamide, N-(2-hydroxyethyl)-)
- 18190-74-4(N-(2-Hydroxyethyl)erucamide)
- 56863-02-6(9,12-Octadecadienamide,N,N-bis(2-hydroxyethyl)-, (9Z,12Z)-)
- 1391452-66-6((S)-2-(3-Bromophenyl)pyrrolidine hydrochloride)
- 2680773-97-9(5-bromo-2-fluoro-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
- 873945-27-8((3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate)
- 2141975-31-5(1,4-Benzenedicarboxylic acid, 2,5-bis(2-methylpropoxy)-, 1,4-dihydrazide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94421-68-8)Anandamide

Pureza:99%/99%/99%/99%
Cantidad:25mg/50mg/100mg/500mg
Precio ($):438.0/424.0/617.0/1237.0